molecular formula C19H38N6O10 B1629249 Nebramycin factor 11 CAS No. 64332-33-8

Nebramycin factor 11

Cat. No.: B1629249
CAS No.: 64332-33-8
M. Wt: 510.5 g/mol
InChI Key: ACQKFHZCTOKZKP-PBSUHMDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nebramycin Factor 11 is a defined component of the nebramycin complex, a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces tenebrarius . This complex includes several factors, with Factor II (apramycin) and Factor VI (tobramycin) being widely used for their activity against Gram-negative bacteria . As a biosynthetic intermediate, this compound provides researchers with a critical reference standard for investigating the metabolic pathways and combinatorial biosynthesis of nebramycin-related antibiotics . The molecular formula of this compound is C19H38N6O10 , and it can be characterized using advanced analytical techniques such as integrated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) . Studying such intermediates is essential for understanding and potentially engineering the production of novel aminoglycosides with enhanced therapeutic properties. Like other aminoglycosides, compounds in the nebramycin class typically act by binding irreversibly to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,5S,6R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxyoxan-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N6O10/c20-3-9-8(27)2-7(25-19(24)31)17(32-9)34-15-5(21)1-6(22)16(14(15)30)35-18-13(29)11(23)12(28)10(4-26)33-18/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQKFHZCTOKZKP-PBSUHMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)NC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64332-33-8
Record name Nebramycin factor 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064332338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEBRAMYCIN FACTOR 11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H80CDD456
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Fermentation Protocols for Nebramycin Factor 11 Production

The biosynthesis of this compound begins with the fermentation of Streptomyces tenebrarius under carefully controlled conditions. Historical patents and modern analytical studies converge on optimal parameters to maximize yield while minimizing co-production of undesired nebramycin factors.

Culture Media and Inoculation

The seed culture medium typically contains dextrose, calcium chloride, magnesium sulfate, and trace elements, sterilized at 120°C for 30 minutes. Inoculation involves transferring spores or mycelial fragments into a seed tank, followed by incubation at 37°C for 12 hours with continuous aeration (17 cubic feet per minute) and agitation (125–180 rpm). This pre-culture ensures robust biomass growth before scaling to production fermenters.

Large-Scale Fermentation

The production medium mirrors the seed medium but is sterilized at 121°C for 30 minutes prior to inoculation. Fermentation proceeds at 37°C for five days, with aeration maintained at 17 cubic feet per minute and agitation gradually increased from 125 rpm to 180 rpm. These conditions favor the synthesis of this compound, which constitutes 45–50% of the total nebramycin complex.

Table 1: Fermentation Parameters for this compound
Parameter Specification Source
Temperature 37°C
Duration 5 days
Aeration rate 17 cubic feet per minute
Agitation 125–180 rpm
pH range Neutral (not explicitly adjusted)

Extraction of this compound from Fermentation Broth

Post-fermentation, the broth undergoes extraction to isolate the crude nebramycin complex. Two primary methods dominate industrial practice: cationic exchange resin adsorption and solvent extraction.

Cationic Exchange Resin Adsorption

The filtered broth is adjusted to pH 5.5 using sodium hydroxide, and a cationic exchange resin (e.g., Amberlite CG-50 or IRC-50) is added at a ratio of 100 mL resin bed volume per liter of broth. After 4 hours of gentle stirring, the resin is separated via sedimentation, washed with deionized water, and packed into a chromatography column. This compound and co-produced factors (e.g., factor VII) remain adsorbed on the resin, while impurities are eluted with water.

Elution and Crude Recovery

The resin-bound antibiotics are eluted using dilute ammonium hydroxide (0.1–0.5N), yielding a solution enriched with nebramycin factors. Evaporation under reduced pressure produces a dried crude mixture, which is subsequently dissolved in deionized water for further purification.

Chromatographic Purification of this compound

Gradient elution chromatography over cationic exchange resins forms the cornerstone of this compound purification, leveraging subtle differences in the affinity of co-produced factors for the resin.

Column Chromatography with Amberlite CG-SO

The crude nebramycin solution is loaded onto a column packed with Amberlite CG-SO resin (ammonium cycle). A gradient of 0.05–0.2N ammonium hydroxide is applied, with fractions collected and analyzed via thin-layer chromatography (TLC) and microbiological assays. Early fractions contain nebramycin factor VII, intermediate fractions harbor a mix of factors VII and II, and later fractions yield pure this compound.

Table 2: Gradient Elution Protocol for this compound
Parameter Specification Source
Resin Amberlite CG-SO (NH₄⁺ cycle)
Eluent gradient 0.05N → 0.2N NH₄OH
Fraction analysis TLC, microbiological assays
Purity of final product ≥95%

Recrystallization for Enhanced Purity

Pooled fractions containing this compound are evaporated to dryness and recrystallized from methanol or ethanol. This step eliminates residual impurities, yielding crystalline this compound with >98% purity.

Analytical Validation of this compound

Modern analytical techniques ensure the identity and purity of this compound, addressing challenges posed by structural similarities among nebramycin factors.

Solid-Phase Extraction and LC-ESI-MS/MS

A validated protocol employs OASIS MCX solid-phase extraction to isolate nebramycin factors from fermentation broth. Chromatographic separation on a reversed-phase C₁₈ column using heptafluorobutyric acid (HFBA) as an ion-pairing reagent resolves factor 11 from co-produced analogs. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) confirms molecular identity via characteristic fragmentation patterns.

Table 3: Analytical Parameters for this compound
Parameter Specification Source
Extraction method OASIS MCX SPE
Chromatography column Reversed-phase C₁₈
Ion-pairing reagent 10 mM HFBA
Detection limit 1.8 ng/mL
Recovery rate 89–92%

Challenges and Industrial-Scale Considerations

Separation from Co-Produced Factors

This compound’s structural similarity to factors VII and IV complicates purification. Gradient elution must be meticulously controlled to avoid overlap, as even minor deviations in ammonium hydroxide concentration can compromise yield.

Stability During Processing

The antibiotic’s susceptibility to degradation at extreme pH necessitates strict control during extraction. Neutralization of the broth to pH 5.5 prior to resin adsorption prevents hydrolytic cleavage of critical functional groups.

Chemical Reactions Analysis

Types of Reactions: Nebramycin factor 11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Nebramycin factor 11 exhibits a complex molecular structure that allows it to interact effectively with bacterial ribosomes. This interaction disrupts protein synthesis by causing misreading of mRNA, ultimately leading to bacterial cell death. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and potentially alter its antibacterial activity.

Chemical Reactions

  • Oxidation : Modifies hydroxyl groups.
  • Reduction : Alters amino groups.
  • Substitution : Replaces specific functional groups.

Common Reagents

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, potassium permanganate
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionAlkyl halides, acyl chlorides

Scientific Research Applications

This compound has several applications across different scientific domains:

Analytical Chemistry

  • Used as a reference compound for studying aminoglycoside antibiotics. Its distinct properties allow researchers to benchmark other compounds against it.

Microbiology

  • Employed in studies to understand bacterial resistance mechanisms. Research involving this compound helps elucidate how bacteria adapt to antibiotic pressure.

Medicine

  • Investigated for potential therapeutic applications in treating infections caused by resistant Gram-negative bacteria. Its efficacy is being evaluated in clinical settings.

Pharmaceutical Industry

  • Utilized in the development of new antibiotics and quality control processes during pharmaceutical production. The compound’s unique properties make it a candidate for formulating novel antibacterial agents.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various research contexts:

  • Antibacterial Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in resistant infections.
  • Mechanism Elucidation : Investigations into the mechanisms by which this compound affects bacterial protein synthesis have provided insights into how modifications to its structure can enhance or diminish its efficacy.
  • Development of Derivatives : Ongoing research focuses on synthesizing derivatives of this compound to improve its pharmacological properties and broaden its spectrum of activity against resistant pathogens.

Mechanism of Action

Nebramycin factor 11, like other aminoglycosides, exerts its antibacterial effects by binding to the bacterial ribosome. This binding interferes with protein synthesis, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain. This disruption ultimately results in bacterial cell death . The compound targets the 16S ribosomal RNA within the bacterial ribosome, forming a continuously stacked helix that disrupts normal protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Differences Among Key Nebramycin Factors

Compound Core Structure Key Modifications Molecular Weight Reference
Factor 11 2-Deoxystreptamine + glucosamine N(2')-ureido substitution ~468 Da
Tobramycin (Factor VI) 2-Deoxystreptamine + glucosamine N(3)-carbamoyl substitution ~468 Da
Apramycin (Factor II) DOS + unusual bicyclic sugar 4,5-Didehydro modification ~539 Da
Nebramycin Factor 5' 2-Deoxystreptamine + glucosamine N(6')-methylation ~454 Da

Key Research Findings

Structural Elucidation Challenges

  • Factor 11’s 15N NMR analysis revealed only five resonance peaks, suggesting partial signal loss due to conformational dynamics or trace paramagnetic ions .
  • Mass spectrometry : Despite identical molecular weights to Tobramycin, the ureido group in Factor 11 alters fragmentation patterns, complicating differentiation .

Hypothesized Pharmacological Implications

  • Acidic instability : Factor 11’s pH-sensitive C-1' and C-3' carbons could limit its utility in oral formulations, contrasting with Tobramycin’s clinical use in IV/ophthalmic forms .

Biological Activity

Nebramycin factor 11, commonly known as Tobramycin, is an aminoglycoside antibiotic derived from Streptomyces tenebrarius. It exhibits significant antibacterial activity primarily against Gram-negative bacteria, making it a crucial agent in treating various infections. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and notable research findings.

This compound operates by binding to the bacterial ribosome, specifically targeting the 30S and 50S subunits. This interaction disrupts protein synthesis by causing misreading of mRNA, leading to the incorporation of incorrect amino acids into proteins. The result is a bactericidal effect that ultimately leads to cell death in susceptible bacteria.

Antimicrobial Spectrum

This compound is particularly effective against a variety of pathogens:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these organisms are notably low, indicating high potency. For example, studies have shown that 83 out of 96 strains of Pseudomonas aeruginosa had MIC values of 3.12 μg/ml or lower .

Efficacy Table

PathogenMIC (μg/ml)Reference
Pseudomonas aeruginosa≤3.12
Escherichia coli≤2.5
Klebsiella pneumoniae≤5.0
Staphylococcus aureus≤1.0

Case Studies and Research Findings

  • Clinical Efficacy : A clinical study demonstrated that Tobramycin effectively reduced infection rates in patients with cystic fibrosis, particularly those colonized by Pseudomonas aeruginosa. The treatment led to significant improvements in lung function and reduced hospitalizations due to respiratory infections .
  • Synergistic Effects : Research has shown that combining Tobramycin with carbenicillin enhances its antibacterial effects against resistant strains of Pseudomonas aeruginosa. In vitro studies indicated additive or synergistic interactions, which could be beneficial in clinical settings where resistance is a concern .
  • Resistance Mechanisms : Investigations into bacterial resistance mechanisms have identified several pathways through which bacteria can develop resistance to Tobramycin. These include enzymatic modification of the antibiotic and alterations in ribosomal binding sites .

Safety and Side Effects

While this compound is effective, it is essential to monitor for potential side effects, especially nephrotoxicity and ototoxicity, which are associated with aminoglycosides. Regular renal function tests are recommended during prolonged therapy .

Q & A

Q. How can multi-omics data (genomic, proteomic, metabolomic) be integrated to study this compound’s mechanism of action?

  • Methodology : Apply pathway enrichment analysis to link gene clusters (e.g., nebramycin biosynthetic genes) with proteomic profiles. Validate using knockout strains and LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.